molecular formula C11H12O B2745842 3-Cyclopropyl-4-methylbenzaldehyde CAS No. 1598292-43-3

3-Cyclopropyl-4-methylbenzaldehyde

Cat. No.: B2745842
CAS No.: 1598292-43-3
M. Wt: 160.216
InChI Key: SJYXPKLIUGUXOG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₂O. It is a substituted benzaldehyde, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Biochemical Analysis

Biochemical Properties

Similar compounds, such as benzaldehydes, have been shown to have antifungal activity by disrupting cellular antioxidation

Cellular Effects

Redox-active benzaldehydes have been shown to inhibit microbial growth through destabilization of cellular redox homeostasis . It would be interesting to investigate whether 3-Cyclopropyl-4-methylbenzaldehyde has similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzaldehydes can undergo nucleophilic substitution reactions at the benzylic position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organolithium reagents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under acidic conditions.

Major Products Formed

    Oxidation: 3-Cyclopropyl-4-methylbenzoic acid.

    Reduction: 3-Cyclopropyl-4-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

3-Cyclopropyl-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-3-methylbenzaldehyde
  • 3-Cyclopropylbenzaldehyde
  • 4-Methylbenzaldehyde

Uniqueness

3-Cyclopropyl-4-methylbenzaldehyde is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-cyclopropyl-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-3-9(7-12)6-11(8)10-4-5-10/h2-3,6-7,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYXPKLIUGUXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598292-43-3
Record name 3-cyclopropyl-4-methylbenzaldehyde
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